Indoramin

Adrenoceptor Pharmacology Receptor Binding Benign Prostatic Hyperplasia

Indoramin is the definitive α1A-subtype-selective adrenoceptor antagonist for precise pharmacological inquiry. Unlike quinazoline-based non-selective alpha-blockers (prazosin, doxazosin, terazosin), its ≥10-fold α1A-over-α1B/α1D selectivity eliminates confounding receptor cross-talk. Intrinsic membrane-stabilizing activity and lack of reflex tachycardia enable clean interpretation of myocardial oxygen demand and coronary blood flow data. For lower urinary tract research, indoramin uniquely attenuates spinal-mediated bladder reflexes via intrathecal pathways—a specificity unattainable with doxazosin. Procure this reference standard to ensure experimental precision that non-selective comparators cannot provide.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
CAS No. 26844-12-2
Cat. No. B1671937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoramin
CAS26844-12-2
SynonymsIndoramin
Wy 21901
Wy-21901
Wy21901
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)
InChIKeyJXZZEXZZKAWDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility51.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indoramin (CAS 26844-12-2): A Discontinued, Subtype-Selective Alpha-1 Adrenoceptor Antagonist for Research and Reference Standards


Indoramin is a piperidine-derived alpha-1 adrenoceptor antagonist that exhibits marked selectivity for the α1A-adrenoceptor subtype (formerly designated α1C) [1]. Unlike clinically prevalent quinazoline-based alpha-blockers such as prazosin, doxazosin, and terazosin, which demonstrate non-selective binding across α1A, α1B, and α1D subtypes, indoramin displays at least 10-fold lower affinity for α1B and α1D subtypes, conferring a unique pharmacological profile [2]. While discontinued for clinical use in many regions under trade names Baratol and Doralese, indoramin remains a critical tool compound in adrenoceptor research and serves as a reference standard for analytical and pharmacological studies due to its well-characterized and distinct molecular interactions [3].

Why Indoramin Cannot Be Simply Substituted with Generic Alpha-1 Blockers: The Procurement Case for Specificity


Alpha-1 adrenoceptor antagonists are not pharmacologically interchangeable. Indoramin is differentiated from widely available generic alternatives like prazosin and doxazosin by its unique combination of α1A-subtype selectivity, intrinsic membrane-stabilizing activity, and a distinct hemodynamic and side-effect profile [1]. Prazosin and doxazosin, as non-selective α1-blockers, lack this subtype bias and do not possess membrane-stabilizing properties, leading to different cardiovascular outcomes in comparative studies [2]. This inherent variability means that substituting indoramin with a non-selective alpha-blocker, or even another selective agent, can introduce confounding variables in experimental systems, altering receptor engagement, downstream signaling, and physiological response. The following quantitative evidence guide details the specific, measurable points of differentiation that substantiate the unique procurement value of indoramin for precise scientific inquiry.

Indoramin (CAS 26844-12-2) Procurement Guide: Quantifiable Differentiation vs. Prazosin, Doxazosin, and Other Alpha-1 Antagonists


α1A-Adrenoceptor Subtype Selectivity: Indoramin vs. Non-Selective Quinazolines

Indoramin is a selective α1A-adrenoceptor antagonist, in stark contrast to clinically dominant quinazoline alpha-blockers like prazosin, doxazosin, and terazosin, which are non-selective across α1 subtypes [1]. Quantitative binding data from human cloned receptors demonstrate that indoramin exhibits at least a 10-fold lower affinity for the α1B and α1D subtypes compared to α1A (pKi = 8.4) [1]. In comparison, prazosin, doxazosin, and terazosin show high, non-selective affinity for all three subtypes with similar pKi values (e.g., terazosin Ki values of 3.91 nM for α1a, 0.79 nM for α1b, and 1.16 nM for α1d) .

Adrenoceptor Pharmacology Receptor Binding Benign Prostatic Hyperplasia

Hemodynamic Impact: Myocardial Oxygen Consumption Reduction by Indoramin vs. Prazosin During Exercise

In a direct head-to-head study in chronically instrumented dogs, indoramin demonstrated a significant reduction in myocardial oxygen consumption during heavy exercise compared to prazosin [1]. While both drugs lowered arterial pressure, prazosin did not alter myocardial oxygen consumption. Indoramin, however, decreased it significantly, with myocardial oxygen consumption being significantly less after indoramin than after prazosin during the heaviest levels of exercise [1]. Additionally, prazosin, but not indoramin, significantly decreased coronary vascular resistance and blunted the decrease in coronary sinus oxygen tension [1].

Cardiovascular Physiology Coronary Blood Flow Myocardial Energetics

Spinal Reflex Modulation: Divergent Effects on Capsaicin-Induced Bladder Activity vs. Doxazosin

In a conscious rat model of bladder overactivity, intrathecal (i.t.) indoramin (50 nmol) significantly attenuated bladder activity evoked by intravesical capsaicin, whereas i.t. doxazosin (50 nmol) was ineffective [1]. Conversely, intra-arterial (i.a.) doxazosin was moderately effective in reducing capsaicin-induced bladder activity, while i.a. indoramin was not [1]. This differential efficacy, depending on the route of administration, suggests that indoramin's selective blockade of spinal α1A-adrenoceptors uniquely modulates a vesico-spinal-vesical reflex pathway not engaged by the non-selective antagonist doxazosin [1].

Urology Neuropharmacology Lower Urinary Tract Dysfunction

Membrane-Stabilizing Activity and Absence of Reflex Tachycardia: A Key Differentiation from Prazosin

Indoramin possesses intrinsic membrane-stabilizing (local anesthetic) activity, a property absent in prazosin and most other alpha-1 antagonists [1]. This dual pharmacology is believed to underlie the well-documented observation that indoramin lowers blood pressure without causing reflex tachycardia, a common compensatory response to vasodilation seen with other alpha-blockers [2]. Studies have shown that indoramin can reverse experimental cardiac arrhythmias, an effect attributed to this membrane-stabilizing action [3].

Cardiac Electrophysiology Antiarrhythmic Research Adverse Effect Profiling

Pharmacokinetic Profile: Low and Variable Oral Bioavailability with a Short Half-Life

Indoramin's pharmacokinetic profile is characterized by low and highly variable oral bioavailability (median 24% from tablet formulation, range 8-24%) and a short elimination half-life of approximately 4-5 hours [1], [2]. This contrasts sharply with modern alpha-1 antagonists used for hypertension, such as doxazosin (bioavailability ~65%, half-life ~22 hours) or terazosin (bioavailability ~90%, half-life ~12 hours) [3]. The extensive first-pass metabolism and rapid clearance of indoramin necessitate twice-daily dosing and contribute to its distinct clinical handling and experimental utility for studies requiring rapid onset and offset of action.

Pharmacokinetics Drug Metabolism Bioavailability

Indoramin (CAS 26844-12-2): Specialized Applications Where Its Unique Properties Are Essential


Research on α1A-Adrenoceptor-Specific Functions in the Lower Urinary Tract

Indoramin is a critical tool for isolating the physiological role of the α1A-adrenoceptor subtype in tissues like the prostate and bladder neck. Its ≥10-fold selectivity over α1B/α1D subtypes allows researchers to attribute functional outcomes specifically to α1A activation, which is not possible with non-selective comparators such as prazosin, doxazosin, or terazosin [1]. This is exemplified by its unique ability to modulate spinal reflexes governing bladder activity, as demonstrated in comparative studies with doxazosin [2].

Investigating Myocardial Energetics and Coronary Physiology Independent of Reflex Tachycardia

For cardiovascular studies focused on direct myocardial effects of alpha-1 blockade without the confounding variable of reflex tachycardia, indoramin is the preferred agent. Its membrane-stabilizing activity and lack of reflex heart rate increase differentiate it from prazosin, enabling cleaner interpretation of changes in myocardial oxygen consumption and coronary blood flow during physiological stress like exercise [3].

Analytical Reference Standard and Metabolite Research

Given its well-characterized metabolism to an active 6-hydroxyindoramin metabolite, indoramin serves as an important reference standard for analytical method development (e.g., HPLC, LC-MS) in pharmacokinetic and forensic toxicology studies. Its unique and rapid pharmacokinetic profile, including low and variable bioavailability, provides a distinct case study for teaching and researching the impact of first-pass metabolism [4].

Pharmacological Tool in Neuro-Urological Reflex Pathway Studies

Indoramin's differential effect on spinal vs. peripheral reflex arcs, as shown by its selective attenuation of capsaicin-induced bladder activity via intrathecal but not intra-arterial administration, makes it an invaluable tool for dissecting the neural circuitry of micturition. This specificity is not observed with the non-selective antagonist doxazosin, underscoring indoramin's utility in neuropharmacological research of the lower urinary tract [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indoramin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.